molecular formula C21H20O11 B11712944 Luteolin 7-galactoside CAS No. 68321-11-9

Luteolin 7-galactoside

Cat. No.: B11712944
CAS No.: 68321-11-9
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-UHFFFAOYSA-N
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Description

Luteolin 7-galactoside is a flavonoid of significant interest in biochemical and pharmacological research due to its potent bioactivity. Studies on its structural analog, Luteolin-7-O-glucoside, demonstrate compelling neuroprotective properties. This compound has been shown to protect neuronal cells against toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease, by mitigating oxidative stress, preventing mitochondrial membrane depolarization, and reducing caspase-3 activity . Its mechanism extends to robust antioxidant and anti-inflammatory activities. Research indicates that luteolin glycosides can activate the Nrf2/MAPK signaling cascade, leading to the upregulation of the cytoprotective enzyme heme oxygenase-1 (HO-1) . Furthermore, it exhibits anti-inflammatory effects by modulating key pathways, including the inhibition of the STAT3 transcription factor and reduction of pro-inflammatory cytokines such as TNF-α, while promoting anti-inflammatory cytokines like IL-10 . These properties make this compound a valuable reagent for investigating potential therapeutic strategies for neurodegenerative diseases , cardiovascular inflammation , and other oxidative stress-related conditions. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNSGRTCBGNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-11-5, 68321-11-9
Record name Luteolin-7-glucosid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Luteolin 7-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Semi-Synthetic Derivatization from Flavanone Precursors

The semi-synthetic route leveraging flavanone precursors like hesperidin represents a scalable method for producing luteolin derivatives. A patented approach (WO2015124113A1) outlines a two-step process involving dehydrogenation and demethylation to convert hesperidin into luteolin glycosides . While the primary product is luteolin-7-O-rutinoside, modifications to the glycosylation step could theoretically yield luteolin 7-galactoside. Key reaction conditions include:

  • Dehydrogenation : Hesperidin is reacted with pyridine, aluminum trichloride, and iodine in methanol at 80°C for 6 hours, forming a homogenous solution .

  • Demethylation : The intermediate undergoes closed distillation at elevated temperatures (80–180°C) to remove methyl groups, yielding glycosylated luteolin derivatives .

Although this method achieves yields of 60–75% for rutinoside, substituting the glycosyl donor with galactose precursors (e.g., UDP-galactose) in subsequent hydrolysis steps could redirect synthesis toward this compound .

Enzymatic Glycosylation Using Glycosyltransferases

Enzymatic methods offer regioselective glycosylation with high efficiency. A study on Cucurbita moschata glycosyltransferase (CmGT) demonstrated the enzyme’s ability to catalyze luteolin-7-O-glucoside synthesis via UDP-glucose . By analogy, employing UDP-galactose as the sugar donor with a galactosyltransferase could produce this compound. Key parameters include:

  • Optimal Conditions : 40°C, pH 8.5, and UDP-galactose concentration of 1.25 g/L .

  • Directed Evolution : Mutant enzymes (e.g., CmGT-S16A-T80W) enhance catalytic efficiency (kcat/Km=772 s1M1k_{cat}/K_m = 772\ \text{s}^{-1}\text{M}^{-1}), suggesting potential for galactoside production with similar engineering .

This approach avoids protective-group chemistry, enabling single-step synthesis with theoretical yields exceeding 90% under optimized conditions .

Microbial Biotransformation in Hydrophilic Solvents

Biotransformation using microbial cells in dimethyl sulfoxide (DMSO)-enhanced media has been validated for luteolin glucosides . Bacillus cereus A46 cells demonstrated 90–98% conversion rates in 5–20% DMSO, producing multiple glycosides . Adapting this system with galactose-containing growth media or engineered galactosyltransferase pathways could yield this compound. Critical factors include:

  • Solubility Enhancement : DMSO (10–15% v/v) increases luteolin solubility, facilitating enzymatic access .

  • Glycosyl Donor Supplementation : Adding UDP-galactose to the reaction mixture directs glycosylation toward galactoside formation .

Extraction and Purification from Natural Sources

While synthetic methods dominate industrial production, extraction from plants like Schisandra chinensis and Dendranthema morifolium remains relevant. An optimized ionic liquid-enzyme system achieved luteolin extraction efficiencies of 99.6% using 0.53 mol/L ionic liquids and 13.31% enzyme addition . For this compound, similar protocols could be applied with adjustments to target polar glycosides:

ParameterOptimal Value
Ionic liquid concentration0.53 mol/L
Enzyme addition13.31%
Ultrasonic time150 min

Post-extraction, macroporous resin chromatography (e.g., D101 or AB-8) isolates this compound from crude extracts, with purity confirmed via NMR and HPLC .

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental Impact
Semi-synthetic60–75HighModerate
Enzymatic90–96ModerateLow
Microbial85–98HighLow
Extraction70–92LowHigh
Chemical50–65ModerateHigh

Scientific Research Applications

Pharmacological Applications

Luteolin 7-galactoside exhibits several pharmacological properties that make it a candidate for various therapeutic applications.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help in scavenging reactive oxygen species (ROS) and reducing oxidative stress .

Anti-Inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, including nuclear factor-kappa B (NF-κB) signaling. This inhibition can potentially mitigate chronic inflammatory conditions .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : It induces apoptosis in cancer cells and causes cell cycle arrest, particularly during the G1 phase. This is achieved through the modulation of various signaling pathways related to cancer progression .
  • Case Study : A study on Ziziphus nummularia extracts containing this compound showed promising results in inhibiting tumor growth in vitro by disrupting tubulin polymerization, suggesting its potential as an anti-cancer agent .

Diabetes Management

This compound has been investigated for its effects on glucose metabolism:

  • Hypoglycemic Effects : In animal models, it has shown the ability to lower blood glucose levels by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion .
  • Wound Healing : Its application has been noted in enhancing wound healing processes impaired by diabetes, indicating its role in managing diabetic complications .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantEnhances SOD, CAT activity
Anti-inflammatoryInhibits NF-κB signaling
AnticancerInduces apoptosis; cell cycle arrest
HypoglycemicInhibits carbohydrate-digesting enzymes
Wound HealingPromotes healing in diabetic conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Luteolin 7-galactoside belongs to a class of luteolin derivatives differentiated by glycosylation patterns. Below is a detailed comparison with key analogs:

Structural and Functional Differences
Compound Glycosylation Position Sugar Moiety Key Sources Notable Bioactivities
This compound 7-OH Galactose Verbena officinalis Anti-inflammatory, multitarget binding to SARS-CoV-2 proteins
Luteolin 7-glucoside 7-OH Glucose Lactuca sativa (lettuce) Antioxidant, antiviral (e.g., inhibits SARS-CoV-2 PLpro)
Narcissin 3-OH, 7-OH Rhamnose + Glucose Narcissus spp. Moderate Mpro binding affinity
Rutin 3-OH, 7-OH Rutinose (glucose + rhamnose) Buckwheat, citrus fruits Strongest Mpro binding, low RMSD/RMSF fluctuations

Key Structural Insights :

  • Positional Specificity : Glycosylation at the 7-position preserves the flavone’s planar structure, critical for π-π stacking interactions with viral proteases .
Molecular Docking and Dynamics

SARS-CoV-2 Mpro Binding (Docking Scores and Stability) :

Compound Docking Score (kcal/mol) RMSD (0–16.5 ns) RMSF (Peak Fluctuation) Hydrogen Bonds with Mpro
This compound -7.957 High fluctuations 0.6–1.2 nm His41, Gly143, Glu166
Narcissin -8.939 Moderate 0.4–0.9 nm His41, Gly143, Glu166
Rutin -11.277 Stable (<0.3 nm) 0.2–0.5 nm Thr26, His41, Gly143, Glu166, Asp186

Findings :

  • This compound exhibits the weakest binding affinity to SARS-CoV-2 Mpro among the three compounds, correlating with higher RMSD/RMSF fluctuations during molecular dynamics (MD) simulations .
  • Rutin’s rutinose moiety enables multivalent hydrogen bonding, stabilizing its interaction with Mpro .
Pharmacokinetic and Toxicity Profiles

ADMET Properties :

Parameter This compound Luteolin 7-Glucoside Rutin
Lipinski Violations 2 1 1
Bioavailability 20% 30% 10%
hERG Inhibition No Yes Yes
CYP450 Inhibition None CYP3A4 CYP2C9
Plasma Protein Binding 78.27% 82% 85%

Key Observations :

  • This compound violates 2 Lipinski rules (molecular weight >500 Da, high hydrogen bond donors) but shows better blood-brain barrier permeation than rutin .
  • Unlike luteolin 7-glucoside, it lacks CYP450 inhibition, reducing drug-drug interaction risks .
Multitarget Binding and Therapeutic Potential

While this compound underperforms in Mpro binding, it exhibits broad-spectrum interactions with other SARS-CoV-2 targets (e.g., ACE2, TMPRSS2, PLpro) . For example:

  • Shows high binding energy (-9.8 kcal/mol) to TMPRSS2 , a host protein critical for viral entry .

In contrast, luteolin 7-glucoside demonstrates direct antiviral activity against SARS-CoV-2 due to stronger active-site interactions .

Biological Activity

Luteolin 7-galactoside (LUT-7G) is a flavonoid glycoside that has garnered attention for its potential health benefits, particularly in the realms of anti-inflammatory and antioxidant activities. This article synthesizes recent research findings on the biological activity of LUT-7G, highlighting its mechanisms of action, efficacy in various models, and implications for health.

Chemical Structure and Bioavailability

This compound is a glycosidic form of luteolin, a naturally occurring flavonoid. Its structure allows it to be partially absorbed in the gut without hydrolysis, which contributes to its biological activity. The bioavailability of LUT-7G can differ significantly from its aglycone counterpart, luteolin, influencing its pharmacological effects in vivo and in vitro .

1. Antioxidant Properties

LUT-7G exhibits potent antioxidant activity by modulating key signaling pathways:

  • Nrf2/MAPK Pathway : Research indicates that LUT-7G enhances the expression of heme oxygenase-1 (HO-1), a critical enzyme in the antioxidant defense system. This effect is mediated through the nuclear translocation of Nrf2 and activation of mitogen-activated protein kinases (MAPKs) .
  • Reactive Oxygen Species (ROS) Inhibition : LUT-7G significantly reduces ROS generation in endothelial cells, which is crucial for mitigating oxidative stress associated with cardiovascular diseases .

2. Anti-inflammatory Effects

LUT-7G has demonstrated significant anti-inflammatory properties:

  • STAT3 Pathway Inhibition : Studies reveal that LUT-7G inhibits the STAT3 signaling pathway, leading to decreased expression of pro-inflammatory cytokines. This mechanism is particularly relevant in endothelial cells and may have implications for cardiovascular health .
  • Cytokine Modulation : The flavonoid reduces levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are often upregulated during inflammatory responses .

In Vitro Studies

In vitro experiments using human umbilical vein endothelial cells (HUVECs) have shown that LUT-7G reduces cell proliferation by inducing a G1 phase arrest in the cell cycle. This cytostatic effect correlates with a decrease in inflammatory cytokine production and ROS levels .

In Vivo Studies

A comparative study on mice demonstrated that both luteolin and LUT-7G provided hepatoprotective effects against galactosamine/lipopolysaccharide-induced liver injury. While luteolin exhibited stronger effects, LUT-7G still significantly reduced serum AST and ALT levels, indicating its protective role against acute liver damage .

Summary of Case Studies

StudyModelKey Findings
Palombo et al. (2021)HUVECsInhibition of STAT3; reduced ROS generation; antiproliferative effects
Hwang et al. (2013)RAW 264.7 cellsInduction of HO-1; modulation of Nrf2/MAPK signaling
Shanmugam et al. (2022)MiceHepatoprotective effects; reduction in inflammatory markers

Q & A

Q. How can researchers standardize bioactivity assays across laboratories?

  • Guidelines : Adopt SOPs from organizations like NIH or EMA. Share validated positive/negative controls and inter-laboratory calibration samples. Use platforms like Zenodo to publish detailed protocols and datasets .

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